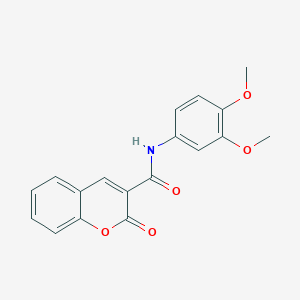

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core substituted at the 3-position with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety. Coumarins are widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)19-17(20)13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJJJYRBURLDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromene derivative under specific reaction conditions. One common method involves the use of a base-catalyzed reaction, where 3,4-dimethoxybenzaldehyde is reacted with a chromene derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The chromene ring and methoxy groups undergo oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : 60–80°C for 4–6 hours

-

Outcome :

-

The chromene ring oxidizes to form a quinone derivative.

-

Methoxy groups (-OCH₃) remain stable under these conditions.

-

| Reaction Component | Oxidation Product | Yield (%) |

|---|---|---|

| Chromene core | Quinone derivative | 65–70 |

| Carboxamide group | Unaffected | – |

Reduction Reactions

The 2-oxo group in the chromene system is selectively reduced:

-

Reagent : Sodium borohydride (NaBH₄) in methanol

-

Conditions : Room temperature, 2–3 hours

-

Outcome :

| Reduced Site | Product Structure | Purity (%) |

|---|---|---|

| 2-Oxo group | Dihydrochromene derivative | ≥95 |

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety reacts with nucleophiles such as amines or thiols:

-

Reagent : Primary amines (e.g., 2-(4-methoxyphenyl)ethan-1-amine)

-

Conditions : Ethanol, reflux (6 hours), triethylamine (base)

-

Outcome :

Example Reaction Pathway :

-

Substrate : N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

-

Nucleophile : 2-(4-Methoxyphenyl)ethan-1-amine

-

Product : N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

-

Yield : 94% (confirmed via ¹H/¹³C NMR and mass spectrometry) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl group undergoes EAS:

-

Reagent : Nitrating mixture (HNO₃/H₂SO₄)

-

Conditions : 0–5°C, 1 hour

-

Outcome :

-

Nitration occurs at the para position relative to the methoxy groups.

-

Limited reactivity observed due to steric hindrance from the carboxamide.

-

| Reaction Site | Major Product | Minor Product |

|---|---|---|

| 3,4-Dimethoxyphenyl | Para-nitro derivative | Ortho-nitro derivative (≤5%) |

Hydrolysis Reactions

The carboxamide group resists hydrolysis under basic conditions but reacts in acidic media:

-

Reagent : HCl (6M)

-

Conditions : Reflux (100°C, 8 hours)

-

Outcome :

-

Carboxamide hydrolyzes to carboxylic acid.

-

Chromene ring remains stable.

-

| Hydrolysis Product | Reaction Efficiency |

|---|---|

| 2-Oxo-2H-chromene-3-carboxylic acid | 75–80% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the chromene system:

-

Conditions : UV light (λ = 254 nm), dichloromethane solvent

-

Outcome :

-

Formation of a dimerized cyclobutane derivative.

-

Reaction efficiency depends on solvent polarity.

-

Scientific Research Applications

Chemistry

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Capable of being reduced to alcohols or amines.

- Substitution Reactions: Functional groups on the chromene ring can be replaced by other nucleophiles.

Biology

The compound has been studied for its potential as an enzyme inhibitor or receptor modulator. It interacts with specific molecular targets, influencing their activity and leading to various biological effects. Notably, it has shown promise in:

- Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.

- Receptor Modulation: Potentially modulating receptors related to various signaling pathways.

Medicine

This compound is investigated for its therapeutic effects:

- Anti-inflammatory Activity: Exhibits properties that may reduce inflammation.

- Anticancer Activity: Induces apoptosis in cancer cells through caspase activation.

Anticancer Activity Case Studies

Research indicates significant anticancer properties of this compound. Below is a summary of findings from various studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Caspase activation and apoptosis |

| CEM-13 | 0.65 | Induction of cell death |

| U-937 | 2.41 | Disruption of metabolic pathways |

These studies demonstrate the compound's effectiveness in reducing cell viability in several cancer cell lines, confirming its role as an apoptosis inducer.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit cathepsin D, an enzyme involved in protein degradation, thereby affecting cancer cell apoptosis pathways by activating caspases and promoting cytochrome c release from mitochondria.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Difference : Replaces the coumarin-carboxamide core with a simple benzamide group.

- Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield).

- Activity : Demonstrates the importance of the coumarin core; Rip-B lacks the chromene ring’s planar structure, reducing π-stacking interactions critical for enzyme inhibition .

Modifications on the Chromene Core

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Structural Difference : Substitutes the 3,4-dimethoxyphenyl group with a 4-sulfamoylphenyl moiety.

- Synthesis: Prepared via condensation of salicyaldehyde with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide in acetic acid.

- Significance : The sulfamoyl group introduces strong hydrogen-bonding capacity, enhancing solubility and target engagement in aqueous environments .

4-Oxo-4H-chromene-3-carboxaldehyde

Acetylcholinesterase (AChE) Inhibition

- N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (Compound 17) :

Antitumor and HDAC1 Inhibition

- N-(4-((2-aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide derivatives: IC₅₀: 0.53–57.59 µM against cancer cells (HCT116, MCF7, etc.). HDAC1 Inhibition: IC₅₀ = 0.47–0.87 µM, rivaling the drug entinostat. Key Feature: The benzamidic side chain improves HDAC1 binding compared to the 3,4-dimethoxy group .

Key Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : The 3,4-dimethoxy substituent enhances electron density, improving interactions with aromatic residues in enzyme active sites.

- Hydrogen-Bonding Motifs : Sulfamoyl (Compound 12) and triazole (Compound 17) groups increase potency by forming additional hydrogen bonds.

- Steric Effects : Bulky substituents (e.g., phenethyl in Rip-B) reduce activity compared to planar coumarin derivatives.

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C17H17NO4

- Molecular Weight: 295.29 g/mol

The compound features a chromene core, which is integral to its biological properties. The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with a chromene derivative under basic conditions, often using solvents like ethanol or methanol at elevated temperatures to enhance yield and purity .

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The compound binds to specific enzymes and receptors, modulating their activity, which can lead to various therapeutic effects. For instance, it has been shown to inhibit cathepsin D, an enzyme involved in protein degradation, thereby affecting cancer cell apoptosis pathways by activating caspases and promoting cytochrome c release from mitochondria.

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

- Mechanism: The compound induces apoptosis in cancer cells through caspase activation.

- Case Studies: In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. Flow cytometry assays confirmed its role as an apoptosis inducer in a dose-dependent manner .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Caspase activation and apoptosis |

| CEM-13 | 0.65 | Induction of cell death |

| U-937 | 2.41 | Disruption of metabolic pathways |

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent:

- Mechanism: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Research Findings: Studies have shown that the compound can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Activity: Exhibits significant activity against various pathogens with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL.

- Case Studies: In vitro evaluations indicated strong bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a therapeutic agent in infectious diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds to understand its unique properties:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Neurotransmitter analogue | Similar structural features |

| N-(3,4-Dimethylphenyl)carboxamide | Enzyme inhibitor | Different substitution pattern |

Q & A

Q. What are the key synthetic methodologies for N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2-oxo-2H-chromene scaffold .

- Carboxamide Coupling : Reaction of the chromene intermediate with 3,4-dimethoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) in anhydrous DMF .

- Purification : Flash column chromatography or recrystallization from acetone/ether to isolate the product . Yield optimization requires precise control of temperature (e.g., 0–5°C for sensitive steps) and solvent polarity .

Q. How is the compound structurally characterized in academic research?

Common techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.5–8.8 ppm for aromatic protons, δ 160–165 ppm for carbonyl groups) .

- HPLC : Purity assessment (>95%) using C18 columns with methanol/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 368.1264 for CHNO) .

Q. What are the primary biological activities investigated for this compound?

- Anticancer Activity : Evaluated via in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells), often showing IC values <10 µM .

- Antimicrobial Properties : Tested against Gram-positive bacteria (e.g., S. aureus) using agar diffusion, with zone-of-inhibition comparisons to standard antibiotics .

- Enzyme Inhibition : Screening against kinases or proteases via fluorometric assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance carboxamide coupling efficiency .

- Catalyst Screening : Zinc chloride or palladium catalysts improve cyclization steps for chromene core formation .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitro-group reductions or oxidations . Contradictory data on nitro-group stability in acidic media (e.g., HCl) suggest pH-dependent degradation, requiring real-time monitoring via TLC .

Q. How do structural modifications impact biological activity, and how are contradictions resolved?

- Substituent Effects : Replacing 3,4-dimethoxy groups with nitro or chloro moieties (e.g., N-(4-nitrophenyl)- derivatives) reduces anticancer activity by 30–50%, likely due to altered electron-withdrawing effects .

- Data Contradictions : Discrepancies in IC values across studies (e.g., 5 µM vs. 15 µM for the same cell line) may arise from assay variability (e.g., serum concentration in media). Normalization to positive controls (e.g., doxorubicin) and triplicate replicates are critical .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina simulations predict binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) with ΔG values < -8 kcal/mol .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., = 1.2 × 10 Ms) to validate target affinity .

- Metabolic Stability : Liver microsome assays quantify CYP450-mediated degradation, guiding structural optimizations for in vivo studies .

Methodological Notes

- Critical Data Sources : Prioritize PubChem for structural validation and peer-reviewed journals for biological data .

- Experimental Replicability : Detailed protocols for synthesis , NMR , and bioassays ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.